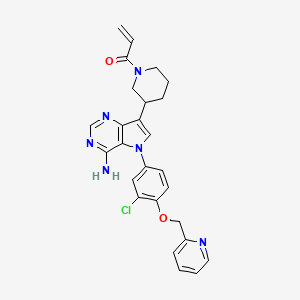

Egfr-IN-33

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C26H25ClN6O2 |

|---|---|

Molecular Weight |

489.0 g/mol |

IUPAC Name |

1-[3-[4-amino-5-[3-chloro-4-(pyridin-2-ylmethoxy)phenyl]pyrrolo[3,2-d]pyrimidin-7-yl]piperidin-1-yl]prop-2-en-1-one |

InChI |

InChI=1S/C26H25ClN6O2/c1-2-23(34)32-11-5-6-17(13-32)20-14-33(25-24(20)30-16-31-26(25)28)19-8-9-22(21(27)12-19)35-15-18-7-3-4-10-29-18/h2-4,7-10,12,14,16-17H,1,5-6,11,13,15H2,(H2,28,30,31) |

InChI Key |

STUXODUGAYCQRS-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)N1CCCC(C1)C2=CN(C3=C2N=CN=C3N)C4=CC(=C(C=C4)OCC5=CC=CC=N5)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Mechanism of Action of Egfr-IN-33: A Technical Guide

An extensive review of scientific literature and databases reveals no publicly available information for a molecule specifically designated "Egfr-IN-33." This suggests that "this compound" may be an internal research code for a novel compound not yet disclosed in peer-reviewed publications, a very recent discovery that has not been widely indexed, or a potential misnomer.

Therefore, it is not currently possible to provide a detailed technical guide, including quantitative data, experimental protocols, and visualizations, on the specific mechanism of action of "this compound."

To facilitate the creation of the requested in-depth guide, we kindly request the user to provide additional, more specific information, such as:

-

Alternative nomenclature: Any other official or unofficial names, codes, or identifiers for this molecule.

-

Relevant scientific literature: Any publications, patents, conference abstracts, or posters that mention "this compound" or a related compound.

-

Chemical structure: The chemical formula, SMILES notation, or an image of the molecule's structure.

-

Originating research group or institution: Information about the researchers or organization that developed or is studying this compound.

Upon receipt of more specific details, a comprehensive technical guide will be generated to meet the core requirements of the request.

In the interim, to provide a relevant framework, the following sections outline the general mechanism of action of Epidermal Growth Factor Receptor (EGFR) inhibitors and the typical experimental protocols used to characterize them. This information is based on the broader understanding of EGFR signaling and inhibition.

General EGFR Signaling Pathways

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[1][2][3] Upon binding of its cognate ligands, such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This activation triggers a cascade of downstream signaling pathways, including:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily involved in cell proliferation.

-

PI3K-AKT-mTOR Pathway: Crucial for cell survival, growth, and metabolism.[1][2][3]

-

JAK/STAT Pathway: Plays a role in cell survival and inflammation.[1][2]

Dysregulation of EGFR signaling is a hallmark of various cancers, making it a prime target for therapeutic intervention.

General Experimental Protocols for Characterizing EGFR Inhibitors

The following are typical experimental methodologies employed to elucidate the mechanism of action of EGFR inhibitors.

Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of a compound on EGFR kinase activity.

Methodology:

-

Recombinant human EGFR kinase is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a reaction buffer.

-

The test compound (e.g., "this compound") at various concentrations is added to the reaction mixture.

-

The kinase reaction is allowed to proceed for a defined period at a specific temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using ³²P-ATP), fluorescence resonance energy transfer (FRET), or an antibody-based method like ELISA.

-

The concentration of the inhibitor that reduces enzyme activity by 50% (IC₅₀) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Proliferation Assay

Objective: To assess the effect of the inhibitor on the growth of cancer cells that are dependent on EGFR signaling.

Methodology:

-

Cancer cells with known EGFR expression and dependency (e.g., A549 or NCI-H1975) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with a range of concentrations of the EGFR inhibitor.

-

After a specified incubation period (typically 48-72 hours), cell viability is measured using a colorimetric or fluorometric assay. Common methods include MTT, MTS, or resazurin reduction, or ATP-based luminescence assays (e.g., CellTiter-Glo®).

-

The half-maximal growth inhibitory concentration (GI₅₀) is determined by plotting cell viability against the inhibitor concentration.

Western Blot Analysis of EGFR Signaling

Objective: To confirm that the inhibitor blocks EGFR signaling within the cell.

Methodology:

-

EGFR-dependent cells are treated with the inhibitor for a specific duration.

-

The cells are then stimulated with EGF to activate the EGFR pathway.

-

Following stimulation, the cells are lysed, and the total protein concentration is determined.

-

Equal amounts of protein from each sample are separated by size using SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is probed with primary antibodies specific for phosphorylated EGFR (p-EGFR) and downstream signaling proteins like phosphorylated AKT (p-AKT) and phosphorylated ERK (p-ERK).

-

Antibodies against the total forms of these proteins (EGFR, AKT, ERK) and a housekeeping protein (e.g., GAPDH or β-actin) are used as loading controls.

-

The primary antibodies are detected using secondary antibodies conjugated to an enzyme (e.g., HRP) or a fluorophore, and the signal is visualized.

-

A reduction in the levels of the phosphorylated proteins in the presence of the inhibitor indicates target engagement and pathway inhibition.

Further characterization would typically involve studies on drug-resistant EGFR mutations, in vivo efficacy studies in animal models, and pharmacokinetic and pharmacodynamic analyses.

We look forward to receiving more specific information about This compound to provide a tailored and comprehensive technical guide.

References

No Publicly Available Data for EGFR-IN-33: A Search for its Target Profile and Selectivity

Despite a comprehensive search of scientific literature and public databases, no specific information is currently available for a compound designated "Egfr-IN-33." This suggests that "this compound" may be a very recent discovery, an internal proprietary name not yet disclosed in public forums, or a potential misnomer. Consequently, a detailed technical guide on its target profile, selectivity, and associated experimental protocols cannot be provided at this time.

The initial investigation sought to build an in-depth resource for researchers, scientists, and drug development professionals, focusing on quantitative data, experimental methodologies, and visual representations of its mechanism of action. However, the absence of any public data precludes the creation of such a guide.

For the benefit of researchers interested in the general field of Epidermal Growth Factor Receptor (EGFR) inhibitors, a brief overview of the typical data and methodologies that would be included in such a technical guide is provided below.

General Target Profile and Selectivity Analysis of an EGFR Inhibitor

A comprehensive target profile for a novel EGFR inhibitor would typically include the following quantitative data, presented in a structured format for clarity and comparison.

Table 1: In Vitro Kinase Inhibition Profile of a Hypothetical EGFR Inhibitor

| Target Kinase | IC50 (nM) | Ki (nM) | Method |

| EGFR (Wild-Type) | [Value] | [Value] | [e.g., TR-FRET, FP, AlphaLisa] |

| EGFR (L858R) | [Value] | [Value] | [e.g., TR-FRET, FP, AlphaLisa] |

| EGFR (T790M) | [Value] | [Value] | [e.g., TR-FRET, FP, AlphaLisa] |

| EGFR (Exon 19 Del) | [Value] | [Value] | [e.g., TR-FRET, FP, AlphaLisa] |

| HER2 (ErbB2) | [Value] | [Value] | [e.g., TR-FRET, FP, AlphaLisa] |

| HER4 (ErbB4) | [Value] | [Value] | [e.g., TR-FRET, FP, AlphaLisa] |

| Other Kinases (e.g., VEGFR2, MET, ABL) | [Value] | [Value] | [e.g., KinomeScan] |

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.

Standard Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. A technical guide would provide step-by-step protocols for key experiments.

Biochemical Kinase Assay (Example: Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay is commonly used to determine the potency of a compound against a specific kinase.

-

Reagents: Recombinant human EGFR kinase, biotinylated poly-GT substrate, ATP, anti-phosphotyrosine antibody conjugated to a fluorescent donor, and a streptavidin-conjugated fluorescent acceptor.

-

Procedure:

-

The inhibitor is serially diluted and added to the wells of a microplate.

-

EGFR kinase and the biotinylated substrate are added and the reaction is initiated with ATP.

-

The reaction is allowed to proceed for a defined period at a specific temperature.

-

The reaction is stopped, and the detection reagents (antibody and streptavidin conjugates) are added.

-

After incubation, the plate is read on a TR-FRET-compatible plate reader.

-

-

Data Analysis: The ratio of acceptor to donor fluorescence is calculated and plotted against the inhibitor concentration to determine the IC50 value.

Cellular Proliferation Assay (Example: MTT Assay)

This assay measures the effect of an inhibitor on the growth of cancer cell lines that are dependent on EGFR signaling.

-

Cell Lines: EGFR-dependent human cancer cell lines (e.g., A431, NCI-H1975).

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The inhibitor is added at various concentrations.

-

Cells are incubated for a period (e.g., 72 hours).

-

MTT reagent is added to each well and incubated to allow for the formation of formazan crystals.

-

The formazan crystals are solubilized, and the absorbance is read on a microplate reader.

-

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the data is plotted to determine the GI50 (half-maximal growth inhibition) value.

Signaling Pathway and Experimental Workflow Diagrams

Visual representations are essential for understanding complex biological processes and experimental designs.

In-Depth Technical Guide to Egfr-IN-33 (Compound 13) of Patent WO2021185348A1

Disclaimer: The full patent document WO2021185348A1, the primary source for comprehensive technical data on Egfr-IN-33, could not be accessed through publicly available patent databases and search engines. The following information is aggregated from publicly accessible sources, primarily chemical supplier databases, which reference the aforementioned patent. Consequently, this guide provides a high-level overview and cannot fulfill the detailed requirements for quantitative data tables and experimental protocols as requested.

Core Compound Information

This compound, also identified as Compound 13 within the patent WO2021185348A1, is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR). It is classified as an acrylamide derivative and is positioned as an anti-tumor agent with potentially low toxic side effects.

Chemical and Physical Properties:

| Property | Value |

| Chemical Formula | C26H25ClN6O2 |

| Molecular Weight | 488.97 g/mol |

| CAS Number | 2711105-59-6 |

Mechanism of Action

Based on its classification as an EGFR inhibitor, this compound is presumed to function by targeting the tyrosine kinase domain of the EGFR protein. By inhibiting EGFR, the compound disrupts downstream signaling pathways that are crucial for cell growth, proliferation, and survival in cancer cells. The acrylamide moiety suggests a potential for covalent binding to the target protein, a common mechanism for irreversible EGFR inhibitors.

Signaling Pathway Context

The Epidermal Growth Factor Receptor (EGFR) is a key transmembrane receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF, TGF-α), initiates a cascade of intracellular signaling events. These pathways, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, are fundamental for normal cellular processes. In many cancers, EGFR is overexpressed or mutated, leading to aberrant signaling and uncontrolled cell proliferation. EGFR inhibitors like this compound aim to block these oncogenic signals.

EGFR-IN-33: An Acrylamide-Derived Epidermal Growth Factor Receptor Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of EGFR-IN-33, an acrylamide-derived inhibitor of the Epidermal Growth Factor Receptor (EGFR). This document details its mechanism of action, quantitative biochemical and cellular activity, and the experimental protocols utilized for its characterization. The information presented is intended to support researchers and professionals in the fields of oncology, drug discovery, and molecular biology in understanding and potentially advancing this class of targeted therapeutics.

Core Concepts: The Acrylamide Moiety in EGFR Inhibition

This compound belongs to a class of kinase inhibitors that incorporate an acrylamide functional group. This moiety is of significant interest in drug design, particularly for targeted covalent inhibitors. The electrophilic nature of the acrylamide warhead allows it to form a covalent bond with a nucleophilic cysteine residue (Cys797) in the ATP-binding pocket of EGFR. This irreversible binding leads to sustained inhibition of the receptor's kinase activity, offering potential advantages in terms of potency and duration of action compared to non-covalent inhibitors.

The general structure of the acrylamide-based EGFR inhibitors discussed in this guide is based on a quinazoline scaffold, a common feature in many EGFR tyrosine kinase inhibitors (TKIs). The acrylamide group is typically attached to the 4-anilino position of the quinazoline core.

Mechanism of Action: Targeting the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[1] Upon binding of its ligands, such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and autophosphorylation of key tyrosine residues in its intracellular kinase domain.[1] This phosphorylation event initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MAPK, PI3K/AKT, and JAK/STAT pathways, which ultimately lead to various cellular responses, including cell division and migration.[1][2] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.[3]

This compound, as an EGFR inhibitor, competitively binds to the ATP-binding site of the kinase domain. The formation of a covalent bond with Cys797 by the acrylamide group of this compound irreversibly blocks the binding of ATP, thereby preventing receptor autophosphorylation and the subsequent activation of downstream signaling pathways. This blockade of EGFR signaling ultimately leads to the inhibition of cancer cell proliferation and the induction of apoptosis.

Figure 1. EGFR Signaling Pathway and Inhibition by this compound.

Quantitative Data

The following tables summarize the in vitro efficacy of a series of acrylamide-derived EGFR inhibitors, which are structurally analogous to this compound. For the purpose of this guide, we will consider compound 6f from the reference study as a representative analogue of this compound due to its potent inhibitory activity.

Table 1: In Vitro EGFR Kinase Inhibitory Activity

| Compound | Substituents | IC50 (nM) |

| 6a | 3'-Cl, 4'-F | 65.2 |

| 6b | 3'-CH3, 4'-F | 499 |

| 6c | 3'-CF3, 4'-F | >1000 |

| 6e | 3',4'-diF | 368 |

| 6f | 3',4'-diCl | 31.7 |

Data sourced from a study on acrylamide-based EGFR inhibitors, where these compounds were evaluated for their ability to inhibit EGFR kinase activity in a biochemical assay.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of acrylamide-derived EGFR inhibitors like this compound.

Synthesis of Acrylamide-Derived EGFR Inhibitors

The synthesis of the acrylamide-derived EGFR inhibitors generally follows a multi-step process. A representative synthetic scheme is outlined below.

Figure 2. General Synthetic Workflow for Acrylamide-Derived EGFR Inhibitors.

Detailed Methodology:

-

Synthesis of the Quinazoline Core: The synthesis typically starts with a commercially available substituted quinazoline derivative.

-

Introduction of the Anilino Moiety: The quinazoline core is reacted with a substituted aniline via nucleophilic aromatic substitution to introduce the 4-anilino group.

-

Acryloylation: The secondary amine of the 4-anilino-quinazoline intermediate is then acylated with acryloyl chloride or a similar acryloylating agent in the presence of a base to yield the final acrylamide-derived EGFR inhibitor.

-

Purification and Characterization: The final product is purified using techniques such as column chromatography. The structure and purity are confirmed by analytical methods including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

In Vitro EGFR Kinase Assay

The inhibitory activity of the synthesized compounds against the EGFR kinase is determined using an in vitro kinase assay. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a luminescence-based assay.

Figure 3. Workflow for an In Vitro EGFR Kinase Assay.

Detailed Protocol (Example using TR-FRET):

-

Reagent Preparation:

-

Prepare a stock solution of the test compound (this compound) in DMSO.

-

Dilute the recombinant human EGFR enzyme to the desired concentration in kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

Prepare a solution of the biotinylated peptide substrate and ATP in the kinase assay buffer.

-

Prepare detection reagents: Europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC).

-

-

Assay Procedure:

-

Add the test compound at various concentrations to the wells of a microplate.

-

Add the EGFR enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding the ATP/substrate mixture.

-

Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature.

-

Stop the reaction by adding an EDTA solution.

-

Add the detection reagents (Europium-labeled antibody and SA-APC) and incubate for 60 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Read the plate on a TR-FRET-compatible plate reader.

-

Calculate the ratio of the fluorescence signals at the acceptor and donor emission wavelengths.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Cellular Proliferation Assay

The effect of this compound on the proliferation of cancer cell lines is assessed using a cell viability assay, such as the MTT or CellTiter-Glo assay.

Detailed Protocol (Example using MTT Assay):

-

Cell Culture: Culture EGFR-dependent cancer cell lines (e.g., A431, HCC827) in appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics.

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound or a vehicle control (DMSO) and incubate for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

-

Data Acquisition and Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition) value.

Western Blot Analysis of EGFR Signaling

Western blotting is used to confirm the inhibitory effect of this compound on EGFR autophosphorylation and the phosphorylation of downstream signaling proteins.

Detailed Protocol:

-

Cell Lysis: Treat EGFR-dependent cells with this compound for a specified time, followed by stimulation with EGF (if necessary to induce phosphorylation). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated ERK (p-ERK), total ERK, phosphorylated AKT (p-AKT), total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize the results using an imaging system.

Conclusion

This compound, as a representative of the acrylamide class of EGFR inhibitors, demonstrates the potential for potent and irreversible inhibition of EGFR kinase activity. The data and protocols presented in this guide provide a foundational understanding of its mechanism of action and methods for its evaluation. Further research into the selectivity, pharmacokinetic properties, and in vivo efficacy of this compound and related compounds is warranted to fully assess their therapeutic potential in the treatment of EGFR-driven cancers.

References

In Vitro Characterization of the EGFR Inhibitor Erlotinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of Erlotinib, a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Erlotinib is a well-established therapeutic agent, and its in vitro profile serves as a representative example for the preclinical assessment of EGFR-targeted therapies. This document details its biochemical and cellular activities, outlines key experimental protocols, and visualizes its mechanism of action and selectivity profile.

Biochemical Activity

Erlotinib is a reversible, ATP-competitive inhibitor of the EGFR tyrosine kinase. Its potency has been determined in various biochemical assays, which measure the direct inhibition of the purified EGFR enzyme.

Table 1: Biochemical Activity of Erlotinib against EGFR

| Assay Type | EGFR Form | IC50 (nM) | Reference |

| Cell-Free Kinase Assay | Wild-Type | 2 | [1][2] |

| ELISA-based Assay | Wild-Type | 4.8 | [3] |

| ADP-Glo Kinase Assay | Wild-Type | 14.11 ± 0.19 | |

| LanthaScreen Kinase Assay | L858R Mutant | 0.25 | [4] |

Cellular Activity

The anti-proliferative and target engagement effects of Erlotinib have been extensively characterized in a variety of human cancer cell lines. These assays are crucial for understanding the inhibitor's efficacy in a more physiologically relevant context.

Table 2: Cellular Activity of Erlotinib in Cancer Cell Lines

| Cell Line | Cancer Type | EGFR Status | Assay Type | IC50 / GI50 | Reference |

| HNS Cells | Head and Neck | Overexpressed | Phosphorylation | 20 nM | [1] |

| A549 | NSCLC | Wild-Type | Proliferation | 14.8 µM | [5] |

| PC-9 | NSCLC | Exon 19 Deletion | Proliferation | 7 nM | [6] |

| H3255 | NSCLC | L858R | Proliferation | 12 nM | [6] |

| H1975 | NSCLC | L858R/T790M | Proliferation | >20 µM | [1] |

| U87 | Glioblastoma | Wild-Type | Proliferation | 10 µM | [7][8] |

| U251 | Glioblastoma | Wild-Type | Proliferation | 30-35 µM | [7][8] |

| A-431 | Epidermoid Carcinoma | Overexpressed | Proliferation | 1.53 µM | [8] |

| SK-BR-3 | Breast Cancer | HER2+ | Proliferation | 3.98 µM | [8] |

Kinase Selectivity Profile

A critical aspect of drug development is understanding the selectivity of an inhibitor. Kinase selectivity profiling assesses the activity of the compound against a broad panel of kinases to identify potential off-target effects. Erlotinib is highly selective for EGFR.[1]

Table 3: Kinase Selectivity of Erlotinib (KINOMEscan Data)

| Kinase | Kd (nM) | Selectivity vs. EGFR (Fold) |

| EGFR | 1.1 | 1 |

| RIPK2 | 3.4 | 3.1 |

| GAK | 11 | 10 |

| MAP4K5 | 29 | 26.4 |

| STK10 | 33 | 30 |

| MAP4K2 | 41 | 37.3 |

| TNK1 | 47 | 42.7 |

| SLK | 51 | 46.4 |

| TNK2 | 52 | 47.3 |

| EphA2 | 57 | 51.8 |

Data sourced from LINCS Data Portal KINOMEscan (LDG-1138). Selectivity is calculated relative to the Kd for EGFR.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of in vitro findings. Below are representative protocols for key assays used to characterize EGFR inhibitors like Erlotinib.

Biochemical Kinase Inhibition Assay (ELISA-based)

This assay quantifies the ability of an inhibitor to block the phosphorylation of a substrate by the purified EGFR enzyme.

-

Plate Coating: Coat a 96-well plate with a poly(Glu, Tyr) 4:1 (PGT) substrate and incubate overnight.

-

Washing: Wash the plate to remove unbound substrate.

-

Kinase Reaction: Add the kinase reaction mixture containing purified EGFR, ATP, and various concentrations of the test compound (e.g., Erlotinib).

-

Incubation: Incubate at room temperature to allow the phosphorylation reaction to proceed.

-

Detection: Add a horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine antibody.

-

Signal Development: Add a colorimetric HRP substrate (e.g., TMB) and measure the absorbance at 450 nm.[9]

-

Data Analysis: Calculate the IC50 value by plotting the absorbance against the inhibitor concentration.

Cell-Based EGFR Phosphorylation Assay (Western Blot)

This assay measures the inhibition of EGFR autophosphorylation in intact cells.

-

Cell Culture: Plate cells (e.g., A-431) and allow them to adhere.

-

Serum Starvation: Serum-starve the cells to reduce basal EGFR activity.

-

Inhibitor Treatment: Pre-treat the cells with various concentrations of the inhibitor for 1-2 hours.[2]

-

Stimulation: Stimulate the cells with EGF for a short period (e.g., 5-10 minutes) to induce EGFR phosphorylation.

-

Cell Lysis: Lyse the cells and collect the protein lysates.

-

Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phospho-EGFR (e.g., pY1068) and total EGFR.

-

Detection: Use a secondary antibody conjugated to HRP or a fluorescent dye for detection.

-

Data Analysis: Quantify the band intensities to determine the extent of phosphorylation inhibition.

Cell Proliferation Assay (MTT or CellTiter-Glo)

This assay determines the effect of the inhibitor on the growth and viability of cancer cell lines.

-

Cell Seeding: Seed cells in a 96-well plate and allow them to attach.

-

Compound Treatment: Add serial dilutions of the test compound to the wells.

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours).

-

Viability Measurement:

-

MTT Assay: Add MTT reagent, which is converted to formazan by viable cells. Solubilize the formazan crystals and measure the absorbance.

-

CellTiter-Glo Assay: Add CellTiter-Glo reagent, which measures ATP levels as an indicator of cell viability, and read the luminescence.

-

-

Data Analysis: Calculate the GI50 or IC50 value by plotting cell viability against the inhibitor concentration.

Mandatory Visualizations

EGFR Signaling Pathway

Caption: Simplified EGFR signaling pathways leading to cell proliferation and survival.

Experimental Workflow: Cell Proliferation Assay

Caption: Workflow for determining the anti-proliferative activity of Erlotinib.

Erlotinib Kinase Selectivity Profile

References

- 1. selleckchem.com [selleckchem.com]

- 2. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Kinome and Transcriptome Profiling Reveal Broad and Distinct Activities of Erlotinib, Sunitinib, and Sorafenib in the Mouse Heart and Suggest Cardiotoxicity From Combined Signal Transducer and Activator of Transcription and Epidermal Growth Factor Receptor Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Sensitivity of breast cancer cells to erlotinib depends on cyclin-dependent kinase 2 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]

- 9. Role of erlotinib in first-line and maintenance treatment of advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Efficacy Studies of a Novel EGFR Inhibitor: A Technical Overview

Disclaimer: Publicly available information on a specific compound designated "Egfr-IN-33" is not available. The following technical guide is a representative framework for presenting preliminary efficacy studies of a hypothetical novel EGFR inhibitor, hereafter referred to as HEI-33 . The data and experimental details provided are illustrative and based on established methodologies for the preclinical evaluation of similar targeted therapies in oncology.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling, often through activating mutations or overexpression, is a key driver in the pathogenesis of various solid tumors, most notably non-small cell lung cancer (NSCLC). The development of targeted EGFR inhibitors has revolutionized the treatment landscape for patients with EGFR-mutant cancers. This document outlines the preliminary in vitro and in vivo efficacy profile of HEI-33, a novel, potent, and selective inhibitor of EGFR.

Quantitative Efficacy Data

The anti-proliferative activity of HEI-33 was assessed against a panel of cancer cell lines with well-characterized EGFR mutation statuses. In vivo efficacy was evaluated in a murine xenograft model.

Table 1: In Vitro Cellular Potency of HEI-33

| Cell Line | Cancer Type | EGFR Mutation Status | HEI-33 IC₅₀ (nM) |

| PC-9 | NSCLC | Exon 19 Deletion | 1.5 |

| H1975 | NSCLC | L858R, T790M | 25.8 |

| A549 | NSCLC | Wild-Type | > 1000 |

| HCC827 | NSCLC | Exon 19 Deletion | 2.1 |

| H3255 | NSCLC | L858R | 3.7 |

IC₅₀: Half-maximal inhibitory concentration. Data are representative of three independent experiments.

Table 2: In Vivo Efficacy of HEI-33 in PC-9 Xenograft Model

| Treatment Group | Dosing | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |

| Vehicle Control | Daily | 1540 ± 180 | 0 |

| HEI-33 | 10 mg/kg, Daily | 320 ± 95 | 79.2 |

| HEI-33 | 25 mg/kg, Daily | 150 ± 68 | 90.3 |

Data are presented as mean ± standard deviation.

Experimental Protocols

In Vitro Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of HEI-33 against various cancer cell lines.

Methodology:

-

Cell Culture: Human cancer cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Compound Treatment: Cells were seeded in 96-well plates and allowed to adhere overnight. The following day, cells were treated with a serial dilution of HEI-33 or vehicle control (0.1% DMSO) for 72 hours.

-

Viability Assessment: Cell viability was measured using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was recorded on a plate reader.

-

Data Analysis: The IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software.

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of HEI-33 in a murine model.

Methodology:

-

Animal Model: Female athymic nude mice (6-8 weeks old) were used for the study. All animal procedures were performed in accordance with institutional guidelines.

-

Tumor Implantation: PC-9 cells (5 x 10⁶) were suspended in Matrigel and subcutaneously injected into the right flank of each mouse.

-

Treatment: When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment groups. HEI-33 was administered orally once daily at the indicated doses. The vehicle control group received the formulation buffer.

-

Efficacy Evaluation: Tumor volume was measured twice weekly using calipers and calculated using the formula: (Length x Width²)/2. Body weight was also monitored as a measure of toxicity.

-

Endpoint: The study was terminated after 21 days of treatment, at which point tumors were excised and weighed. Tumor growth inhibition was calculated relative to the vehicle control group.

Visualizations

EGFR Signaling Pathway

Caption: EGFR signaling pathway and the inhibitory action of HEI-33.

Preclinical Evaluation Workflow

Caption: Experimental workflow for preclinical evaluation of HEI-33.

Methodological & Application

Application Notes for EGFR-IN-33 (using Neratinib as a representative inhibitor) in In Vitro Kinase Assays

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling is frequently implicated in the development and progression of various cancers.[3][4] Consequently, EGFR has emerged as a significant target for anti-cancer drug development. Small molecule inhibitors that target the kinase activity of EGFR are a major class of therapeutic agents. This document provides a detailed protocol for an in vitro kinase assay to evaluate the inhibitory potential of compounds against EGFR, using the well-characterized inhibitor Neratinib as an example, hereafter referred to as the representative compound for "Egfr-IN-33".

Mechanism of Action

EGFR is activated upon binding of its specific ligands, such as epidermal growth factor (EGF), leading to receptor dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain.[3][4] This autophosphorylation initiates downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK), PI3K-Akt, and JAK-STAT pathways, which ultimately drive cellular responses like proliferation and survival.[1][3] EGFR inhibitors, such as Neratinib, typically function by competing with ATP for the binding site in the EGFR kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways.[5][6] Neratinib is an irreversible inhibitor that forms a covalent bond with a cysteine residue in the ATP-binding pocket of EGFR.[5]

Application

In vitro kinase assays are fundamental tools for the discovery and characterization of kinase inhibitors. They allow for the direct measurement of a compound's ability to inhibit the enzymatic activity of a purified kinase in a cell-free system. This application note details a luminescent-based in vitro kinase assay, which is a common, robust, and high-throughput method for determining the potency of inhibitors, often expressed as an IC50 value (the concentration of an inhibitor required to reduce enzyme activity by 50%).[7][8]

Quantitative Data Summary

The inhibitory activity of the representative EGFR inhibitor, Neratinib, against EGFR and other kinases is summarized in the table below. This data is derived from in vitro biochemical assays.

| Target Kinase | Inhibitor | IC50 (nM) | Assay Type |

| EGFR (ErbB1) | Neratinib | 92 | Cell-free kinase assay |

| HER2 (ErbB2) | Neratinib | 59 | Cell-free kinase assay |

| HER4 (ErbB4) | Neratinib | 19 | Cell-free kinase assay |

| KDR | Neratinib | 800 | Cell-free kinase assay |

| Src | Neratinib | 1400 | Cell-free kinase assay |

Note: Data is compiled from publicly available sources.[5][6][9]

Experimental Protocols

In Vitro EGFR Kinase Assay using ADP-Glo™ Luminescent Platform

This protocol is adapted from standard luminescent kinase assay methodologies, such as the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[7][8]

Materials and Reagents:

-

Recombinant human EGFR kinase (active)

-

Poly(Glu,Tyr) 4:1 peptide substrate

-

ATP

-

This compound (representative inhibitor, Neratinib)

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

384-well white assay plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of this compound (Neratinib) in 100% DMSO.

-

Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for IC50 determination (e.g., from 10 mM down to 10 pM).

-

Further dilute these compound solutions in Kinase Assay Buffer to a 10X final assay concentration.

-

-

Kinase Reaction:

-

Add 2.5 µL of the 10X compound dilutions or vehicle (DMSO in Kinase Assay Buffer) to the wells of a 384-well plate.

-

Add 5 µL of a 5X solution of recombinant EGFR enzyme in Kinase Assay Buffer to each well.

-

Pre-incubate the plate at room temperature for 10 minutes.

-

Initiate the kinase reaction by adding 2.5 µL of a 10X solution of substrate and ATP in Kinase Assay Buffer. The final reaction volume will be 25 µL. The final concentrations should be optimized, but a starting point could be 10 ng/µL EGFR, 100 µg/mL substrate, and 10 µM ATP.

-

Incubate the reaction at 30°C for 60 minutes.

-

-

ADP Detection:

-

After the kinase reaction incubation, add 25 µL of ADP-Glo™ Reagent to each well.

-

Incubate the plate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

-

Add 50 µL of Kinase Detection Reagent to each well.

-

Incubate the plate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

The luminescent signal is proportional to the amount of ADP produced, and thus to the kinase activity.

-

To determine the IC50 value, plot the percentage of inhibition versus the logarithm of the inhibitor concentration. The percentage of inhibition is calculated as: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Background) / (Signal_NoInhibitor - Signal_Background))

-

Fit the data to a sigmoidal dose-response curve with a variable slope to calculate the IC50 value.

-

Visualizations

Caption: EGFR Signaling Pathway and Inhibition by this compound (Neratinib).

Caption: Experimental Workflow for In Vitro EGFR Kinase Assay.

References

- 1. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.com]

- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bosterbio.com [bosterbio.com]

- 4. cusabio.com [cusabio.com]

- 5. Profile of neratinib and its potential in the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. EGFR (L858R) Kinase Enzyme System Application Note [worldwide.promega.com]

- 8. promega.com.cn [promega.com.cn]

- 9. Preclinical Characteristics of the Irreversible Pan-HER Kinase Inhibitor Neratinib Compared with Lapatinib: Implications for the Treatment of HER2-Positive and HER2-Mutated Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Investigating the EGFR and IL-33 Signaling Axis in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Topic: Investigating the interplay between Epidermal Growth Factor Receptor (EGFR) and Interleukin-33 (IL-33) in cell culture experiments.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a critical signaling molecule involved in cell proliferation, survival, and migration. Interleukin-33 (IL-33), a member of the IL-1 cytokine family, acts as an alarmin released upon cellular stress or damage and plays a role in various immune responses.[1] Emerging evidence indicates a significant crosstalk between the EGFR and IL-33 signaling pathways, which can have profound effects on cellular behavior in both normal physiological processes and in diseases like cancer.

EGFR activation can lead to increased intracellular levels of IL-33, which can then translocate to the nucleus and modulate downstream signaling pathways such as STAT3 and NF-κB.[2][3] Furthermore, oxidized IL-33 can signal through a complex of the Receptor for Advanced Glycation End products (RAGE) and EGFR, independent of its canonical receptor ST2, activating pathways involving JNK, ERK1/2, and STAT5.[4][5]

These application notes provide a comprehensive guide for researchers to design and execute cell culture experiments to explore the intricate relationship between EGFR and IL-33. The protocols detailed below cover essential techniques from basic cell line maintenance to specific assays for measuring the effects of this signaling crosstalk.

Data Presentation

Table 1: Recommended Cell Lines for Studying EGFR and IL-33 Interaction

| Cell Line | Description | Key Features Relevant to EGFR/IL-33 Studies |

| A549 | Human lung adenocarcinoma epithelial cell line | Expresses EGFR and has been used in studies investigating IL-33-mediated effects.[6] |

| HEK293T | Human embryonic kidney cell line | Easily transfectable, making it suitable for overexpression or knockdown studies of EGFR, IL-33, and related signaling molecules.[7] |

| NHEK | Normal Human Epidermal Keratinocytes | Primary cells that endogenously express EGFR and show a response to EGFR ligands with changes in IL-33 expression. |

Table 2: Reagents and Recommended Concentrations for Cell Treatment

| Reagent | Target/Function | Recommended Starting Concentration | Reference |

| HB-EGF | Heparin-Binding EGF-like Growth Factor (EGFR Ligand) | 30 ng/mL | [2] |

| Recombinant Human IL-33 | Activates IL-33 signaling | 100 ng/mL | [8] |

| AG1478 | Specific inhibitor of EGFR tyrosine kinase activity | 3 µM | [2] |

| U0126 | MEK1/2 inhibitor (downstream of EGFR) | 10 µM | [2] |

| Wortmannin | PI3K inhibitor (downstream of EGFR) | 10 µM | [2] |

| Tozorakimab | IL-33 neutralizing antibody | Concentration to be determined based on experimental setup | [9][10] |

Mandatory Visualization

Caption: EGFR-Induced Nuclear IL-33 Signaling Pathway.

Caption: Oxidized IL-33 Signaling via RAGE/EGFR Complex.

Experimental Protocols

Cell Culture and Maintenance

A. A549 Cell Culture Protocol [11][12][13][14][15]

-

Growth Medium: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing:

-

When cells reach 70-90% confluency, aspirate the culture medium.

-

Wash the cell monolayer with sterile Phosphate-Buffered Saline (PBS).

-

Add 0.25% Trypsin-EDTA solution to cover the cell layer and incubate for 3-5 minutes at 37°C until cells detach.

-

Neutralize the trypsin by adding complete growth medium (at least 3 times the volume of trypsin solution).

-

Centrifuge the cell suspension at 200 x g for 5 minutes.

-

Resuspend the cell pellet in fresh growth medium and plate into new culture flasks at a split ratio of 1:4 to 1:8.

-

B. HEK293T Cell Culture Protocol [16][7][17][18][19]

-

Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS, 2 mM L-glutamine, and 1% Penicillin-Streptomycin.

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing:

-

When cells reach 80-90% confluency, aspirate the medium.

-

Rinse with sterile PBS.

-

Add 0.05% Trypsin-EDTA and incubate for 1-3 minutes at 37°C.

-

Add complete growth medium to inactivate the trypsin.

-

Gently pipette to create a single-cell suspension.

-

Centrifuge at 700 rpm for 5 minutes.

-

Resuspend the pellet in fresh medium and re-plate at a 1:10 to 1:20 split ratio.

-

Experimental Workflow for Investigating EGFR-IL-33 Crosstalk

Caption: General Experimental Workflow.

Cell Viability (MTT) Assay Protocol[21][22][23][24][25]

This assay measures cell metabolic activity as an indicator of cell viability.

-

Materials:

-

Cells cultured in a 96-well plate.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

-

-

Procedure:

-

Plate cells at a density of 1,000 to 100,000 cells per well in a 96-well plate and incubate for 24 hours.

-

Treat cells with the desired concentrations of inhibitors and/or agonists for the specified duration (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Western Blotting for Protein Expression and Phosphorylation[26][27][28][29]

This technique is used to detect specific proteins in a sample.

-

Procedure:

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-EGFR, total EGFR, IL-33, p-STAT3, etc.) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Conclusion

The provided application notes and protocols offer a solid foundation for researchers to investigate the complex and dynamic interplay between EGFR and IL-33 signaling. By utilizing the described cell models, reagents, and experimental procedures, scientists can elucidate the molecular mechanisms underlying this crosstalk and its implications in health and disease, potentially identifying new therapeutic targets for a range of pathological conditions.

References

- 1. Frontiers | The Role of IL-33-Dependent Inflammation in the Tumor Microenvironment [frontiersin.org]

- 2. Nuclear IL-33 Plays an Important Role in EGFR-Mediated Keratinocyte Migration by Regulating the Activation of Signal Transducer and Activator of Transcription 3 and NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nuclear IL-33 Plays an Important Role in EGFR-Mediated Keratinocyte Migration by Regulating the Activation of Signal Transducer and Activator of Transcription 3 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Unveiling the multifaceted antitumor effects of interleukin 33 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oxidised IL-33 drives COPD epithelial pathogenesis via ST2-independent RAGE/EGFR signalling complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. genome.ucsc.edu [genome.ucsc.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. A549 Cell Subculture Protocol [a549.com]

- 12. reprocell.com [reprocell.com]

- 13. 2.3. A549 Cell Culture [bio-protocol.org]

- 14. nanopartikel.info [nanopartikel.info]

- 15. genome.ucsc.edu [genome.ucsc.edu]

- 16. Culture and transfection of HEK293T cells [protocols.io]

- 17. HEK 293T Tissue Culture Protocols [ndfs.byu.edu]

- 18. horizondiscovery.com [horizondiscovery.com]

- 19. Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]

Egfr-IN-33 solubility and preparation for experiments

Extensive searches for a specific molecule designated "Egfr-IN-33" have not yielded any publicly available data regarding its chemical structure, solubility, or experimental protocols. The scientific literature and chemical databases do not contain information on a compound with this identifier.

The search results primarily provided information on the Epidermal Growth Factor Receptor (EGFR) itself, a transmembrane protein that plays a crucial role in cell signaling pathways related to growth, proliferation, and survival.[1][2] EGFR is a well-established therapeutic target in various diseases, particularly cancer.[1] The search also returned information about the function and measurement of the estimated Glomerular Filtration Rate (eGFR), a measure of kidney function, which is unrelated to a specific EGFR inhibitor.[3][4][5][6]

Without any specific information on "this compound," it is not possible to provide the requested Application Notes and Protocols, including solubility data, experimental methodologies, or signaling pathway diagrams.

It is recommended to verify the exact name and any available identifiers (such as a chemical structure, CAS number, or publication reference) for the compound of interest to enable a more targeted and successful search for the required information.

General Information on EGFR Signaling

While information on "this compound" is unavailable, the broader context of EGFR signaling is well-documented. Activation of EGFR by its ligands, such as Epidermal Growth Factor (EGF), leads to the initiation of several downstream signaling cascades. These pathways, including the MAPK/ERK, PI3K/Akt, and JAK/STAT pathways, are fundamental in regulating cellular processes.[2][7]

Below is a generalized diagram illustrating the EGFR signaling pathway.

Caption: A simplified diagram of the EGFR signaling pathway.

References

- 1. mdpi.com [mdpi.com]

- 2. Role of epidermal growth factor receptor in acute and chronic kidney injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measurement of kidney function | UK Kidney Association [ukkidney.org]

- 4. Blood test: eGFR (estimated glomerular filtration rate) - American Kidney Fund [kidneyfund.org]

- 5. Estimated Glomerular Filtration Rate (eGFR): A Serum Creatinine-Based Test for the Detection of Chronic Kidney Disease and its Impact on Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. my.clevelandclinic.org [my.clevelandclinic.org]

- 7. researchgate.net [researchgate.net]

Standard Operating Procedure for EGFR-IN-33 Administration

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

The Epidermal Growth factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating essential cellular processes, including proliferation, survival, and differentiation.[1][2] Dysregulation of the EGFR signaling pathway is a common driver in the development and progression of various cancers.[3] EGFR-IN-33 is a small molecule inhibitor designed to target the ATP-binding site of the EGFR tyrosine kinase domain, thereby blocking its activation and downstream signaling cascades.[4][5] These notes provide a comprehensive overview and standard procedures for the preclinical evaluation of this compound.

Mechanism of Action

EGFR is activated upon binding of its cognate ligands, such as Epidermal Growth Factor (EGF) and Transforming Growth Factor-alpha (TGF-α). This ligand binding induces receptor dimerization and subsequent autophosphorylation of tyrosine residues in the intracellular domain.[4] These phosphorylated sites serve as docking stations for various adaptor proteins, leading to the activation of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K/AKT/mTOR pathway, and the JAK/STAT pathway.[4][6] These pathways collectively promote cell proliferation, inhibit apoptosis, and enhance cell survival.[3][6] this compound, as a tyrosine kinase inhibitor (TKI), competitively binds to the ATP pocket within the EGFR kinase domain, preventing autophosphorylation and the subsequent activation of these oncogenic signaling cascades.[4][5]

Preclinical Applications

The protocols outlined below are designed for the preclinical assessment of this compound in both in vitro and in vivo cancer models. These experiments will help determine the compound's potency, selectivity, and efficacy.

-

In Vitro Evaluation: Cellular assays are fundamental to characterizing the biological activity of this compound. Key parameters to be assessed include its half-maximal inhibitory concentration (IC50) in cancer cell lines with varying EGFR mutation statuses, and its effect on downstream signaling pathways.

-

In Vivo Assessment: Animal models, particularly xenograft models using human cancer cell lines, are crucial for evaluating the anti-tumor efficacy and potential toxicities of this compound in a living organism.

Key Signaling Pathway

Caption: EGFR Signaling Pathway and Inhibition by this compound.

Experimental Protocols

In Vitro Administration and Evaluation

1. Cell Culture and Maintenance

-

Cell Lines: Select a panel of human cancer cell lines with known EGFR status (e.g., A549 for wild-type, PC-9 for exon 19 deletion, and NCI-H1975 for T790M mutation).

-

Culture Medium: Grow cells in RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2. Passage cells upon reaching 80-90% confluency.

2. This compound Preparation

-

Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Working Solutions: Dilute the stock solution in a complete culture medium to the desired final concentrations immediately before use. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.

3. Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing serial dilutions of this compound or vehicle control (0.1% DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.

Caption: In Vitro Experimental Workflow for this compound.

4. Western Blot Analysis

This technique is used to detect the phosphorylation status of key proteins in the EGFR signaling pathway.

-

Cell Lysis: Seed cells in 6-well plates, treat with this compound for the desired time (e.g., 2, 6, 24 hours), and then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Separate 20-30 µg of protein per sample on an 8-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software.

In Vivo Administration and Evaluation

1. Animal Model

-

Animals: Use 6-8 week old female athymic nude mice.

-

Housing: House the animals in a specific pathogen-free environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.

-

Acclimatization: Allow the mice to acclimatize for at least one week before the experiment.

2. Xenograft Tumor Model

-

Cell Implantation: Subcutaneously inject 1 x 10^7 PC-9 cells (or another appropriate cell line) suspended in 100 µL of a 1:1 mixture of Matrigel and serum-free medium into the right flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. The tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.

-

Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.

3. This compound Administration

-

Formulation: Prepare the dosing solution of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

-

Dosing Regimen: Administer this compound orally (p.o.) or intraperitoneally (i.p.) once daily at predetermined doses (e.g., 10, 30, 100 mg/kg). The control group should receive the vehicle only.

-

Treatment Duration: Continue the treatment for a specified period, typically 2-4 weeks.

-

Monitoring: Monitor the body weight and general health of the mice daily.

4. Efficacy Evaluation

-

Tumor Volume Measurement: Continue to measure the tumor volume throughout the treatment period.

-

Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic studies via western blot or immunohistochemistry).

-

Data Analysis: Compare the tumor growth inhibition between the treatment and control groups.

Caption: In Vivo Xenograft Model Workflow for this compound.

Data Presentation

Table 1: In Vitro Cell Viability (IC50) of this compound

| Cell Line | EGFR Mutation Status | IC50 (nM) of this compound |

| A549 | Wild-Type | [Insert Value] |

| PC-9 | Exon 19 Deletion | [Insert Value] |

| NCI-H1975 | T790M Mutation | [Insert Value] |

| Control Drug | - | [Insert Value] |

Table 2: In Vivo Anti-Tumor Efficacy of this compound in Xenograft Model

| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Final Body Weight (g) |

| Vehicle Control | - | [Insert Value] | - | [Insert Value] |

| This compound | 10 | [Insert Value] | [Insert Value] | [Insert Value] |

| This compound | 30 | [Insert Value] | [Insert Value] | [Insert Value] |

| This compound | 100 | [Insert Value] | [Insert Value] | [Insert Value] |

| Positive Control Drug | [Dose] | [Insert Value] | [Insert Value] | [Insert Value] |

Table 3: Summary of Western Blot Densitometry Analysis

| Treatment | p-EGFR / Total EGFR (Fold Change) | p-AKT / Total AKT (Fold Change) | p-ERK / Total ERK (Fold Change) |

| Vehicle Control | 1.0 | 1.0 | 1.0 |

| This compound (100 nM) | [Insert Value] | [Insert Value] | [Insert Value] |

| This compound (1 µM) | [Insert Value] | [Insert Value] | [Insert Value] |

References

- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]

- 3. EGFR and HER2 small molecules inhibitors as potential therapeutics in veterinary oncology [scielo.org.co]

- 4. ClinPGx [clinpgx.org]

- 5. EGFR Inhibition in the Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Assessing EGFR-IN-33 Cytotoxicity

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating essential cellular processes, including proliferation, differentiation, survival, and migration.[1][2] Dysregulation of the EGFR signaling pathway, often through mutations or overexpression, is a key driver in the development and progression of various cancers.[2][3] EGFR inhibitors are a critical class of targeted therapies designed to block the activity of this receptor and its downstream signaling cascades. EGFR-IN-33 is a novel investigational inhibitor of EGFR. These application notes provide a comprehensive protocol for assessing the cytotoxic effects of this compound in cancer cell lines, a critical step in its preclinical evaluation.

Mechanism of Action of EGFR Inhibitors:

EGFR inhibitors typically function by binding to the ATP-binding site within the intracellular kinase domain of the receptor. This competitive inhibition prevents the autophosphorylation of the receptor upon ligand binding, thereby blocking the activation of downstream signaling pathways. The three major signaling cascades initiated by EGFR activation are the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K/AKT pathway, and the JAK/STAT pathway.[2][4] By inhibiting these pathways, EGFR inhibitors can induce cell cycle arrest, promote apoptosis, and reduce tumor cell proliferation and survival.[3][4]

Data Presentation

Table 1: Expected Outcome of this compound Cytotoxicity Assays

| Assay Type | Endpoint Measured | Expected Result with Increasing this compound Concentration | Typical Quantitative Readout |

| Cell Viability Assay (e.g., MTT, MTS) | Metabolic activity (indirect measure of viable cells) | Decreased signal | IC50 (half-maximal inhibitory concentration) |

| Cytotoxicity Assay (e.g., LDH release) | Membrane integrity (cell death) | Increased signal | EC50 (half-maximal effective concentration) |

| Apoptosis Assay (e.g., Caspase-Glo 3/7) | Caspase-3 and -7 activity (key apoptosis enzymes) | Increased signal | Fold change in luminescence |

| Cell Proliferation Assay (e.g., BrdU incorporation) | DNA synthesis | Decreased signal | Percentage of BrdU-positive cells |

| Colony Formation Assay | Long-term proliferative potential | Reduced number and size of colonies | Plating efficiency and surviving fraction |

Experimental Protocols

Protocol 1: Cell Viability Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

Cancer cell lines with known EGFR status (e.g., A431 - high EGFR expression, HCC827 - EGFR exon 19 deletion, H1975 - T790M mutation)[5][6]

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

This compound (stock solution in DMSO)

-

MTT reagent (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well cell culture plates

-

Multichannel pipette

-

Plate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration to determine the IC50 value.

Protocol 2: Apoptosis Assessment using Caspase-Glo® 3/7 Assay

This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

Caspase-Glo® 3/7 Assay System (Promega)

-

White-walled 96-well plates

-

Luminometer

Procedure:

-

Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol, using a white-walled 96-well plate suitable for luminescence measurements.

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

-

Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Reagent Addition: Allow the plate and the reagent to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

-

Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds. Incubate at room temperature for 1-2 hours.

-

Luminescence Measurement: Measure the luminescence of each well using a luminometer.

-

Data Analysis: The luminescence signal is proportional to the amount of caspase activity. Calculate the fold change in caspase activity relative to the vehicle control.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: EGFR Signaling Pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

Caption: General workflow for assessing the cytotoxicity of this compound.

References

- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EGFR interactive pathway | Abcam [abcam.com]

- 3. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting EGFR-IN-33 Inhibition

This guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals encountering unexpected results with EGFR-IN-33, a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR).

Troubleshooting Guide

Issue: this compound Shows Weak or No Inhibition in Our Assay

This is a common issue that can arise from several factors, ranging from inhibitor preparation to assay conditions and cellular context. Follow this step-by-step guide to diagnose the problem.

Step 1: Verify Inhibitor Integrity and Preparation

An improperly stored or prepared inhibitor is a frequent source of experimental failure.

-

Question: Is the this compound stock solution correctly prepared and stored?

-

Troubleshooting Action:

-

Confirm Solubility: Check the solubility of this compound in your chosen solvent (e.g., DMSO). Inadequate solubilization will lead to an inaccurate stock concentration.

-

Storage Conditions: Ensure the inhibitor has been stored as recommended (typically at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles).

-

Fresh Preparation: If in doubt, prepare a fresh stock solution from the lyophilized powder.

-

Purity and Identity: If problems persist, consider analytical validation of the compound's purity and identity via methods like LC-MS or NMR.

-

Step 2: Evaluate Your Experimental Assay Conditions

The specifics of your assay protocol can significantly impact the apparent activity of the inhibitor.

-

Question: Are the assay conditions optimal for measuring EGFR inhibition by an ATP-competitive inhibitor?

-

Troubleshooting Action:

-

ATP Concentration: For ATP-competitive inhibitors like this compound, high concentrations of ATP in the assay will lead to a higher apparent IC50 value. The IC50 is dependent on the ATP concentration. It is recommended to run kinase assays at an ATP concentration equal to the Km value for the specific kinase.

-

Enzyme and Substrate Concentrations: Ensure that the concentrations of the EGFR enzyme and the substrate are within the linear range of the assay.

-

Incubation Time: The pre-incubation time of the enzyme with the inhibitor before the addition of substrate can be critical. Ensure this is consistent and optimized.

-

Assay Technology: Be aware of the limitations of your assay technology. For instance, some fluorescence-based assays can be prone to interference from compounds that are colored or autofluorescent. Luminescence-based assays that measure ATP depletion are a direct way to measure kinase activity.[1]

-

Step 3: Assess the Cellular Model and EGFR Status

In cell-based assays, the genetic background of the cell line is crucial.

-

Question: Is the chosen cell line appropriate for testing an EGFR inhibitor?

-

Troubleshooting Action:

-

EGFR Expression Levels: Confirm that your cell line expresses sufficient levels of EGFR. Use a positive control cell line known to have high EGFR expression (e.g., A431).

-

EGFR Mutation Status: The efficacy of EGFR inhibitors can be highly dependent on the mutational status of the EGFR gene. For example, some inhibitors are more potent against mutant forms of EGFR found in certain cancers. Conversely, the presence of resistance mutations, such as T790M, can render some inhibitors ineffective.

-

Activation of Downstream Pathways: If the signaling pathway downstream of EGFR is constitutively activated by other means (e.g., mutations in KRAS), inhibiting EGFR may not produce a significant phenotypic effect.

-

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent, ATP-competitive inhibitor of the EGFR tyrosine kinase. It binds to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of EGFR and downstream signaling proteins.

Q2: What are the recommended storage conditions for this compound?

A2: Lyophilized powder should be stored at -20°C. Stock solutions in DMSO should be stored in small aliquots at -80°C to minimize freeze-thaw cycles.

Q3: My IC50 value for this compound is higher than the published data. What could be the reason?

A3: Discrepancies in IC50 values can arise from differences in assay conditions. A common reason is a high concentration of ATP in the assay, which competitively displaces the inhibitor. Refer to the troubleshooting guide above and compare your protocol with the standard protocols provided.

Q4: this compound is not inhibiting the proliferation of my cancer cell line. Why?

A4: This could be due to several reasons:

-

The cell line may not be dependent on EGFR signaling for proliferation.

-

The cell line might have a resistance mutation in EGFR (e.g., T790M).

-

Downstream signaling pathways (e.g., RAS/RAF/MEK or PI3K/AKT) may be constitutively active due to other mutations.[2]

-

The concentration of this compound or the treatment duration may be insufficient.

Q5: How can I confirm that this compound is engaging its target in cells?

A5: The most direct way is to perform a Western blot to assess the phosphorylation status of EGFR at key tyrosine residues (e.g., Y1068, Y1173) and downstream effectors like AKT and ERK. A successful inhibition should show a dose-dependent decrease in the phosphorylation of these proteins upon treatment with this compound.

Quantitative Data Summary

The following tables provide reference data for this compound under standardized assay conditions.

Table 1: In Vitro Kinase Inhibition Profile of this compound

| Kinase Target | Assay Type | ATP Concentration | IC50 (nM) |

| EGFR (Wild-Type) | Luminescence-based | 10 µM | 5.2 |

| EGFR (L858R mutant) | Luminescence-based | 10 µM | 1.8 |

| EGFR (T790M mutant) | Luminescence-based | 10 µM | 250.7 |

| HER2 | Luminescence-based | 10 µM | 85.3 |

| HER4 | Luminescence-based | 10 µM | 150.1 |

Table 2: Cellular Activity of this compound

| Cell Line | EGFR Status | Assay Type | Endpoint | GI50 (nM) |

| A431 | WT (overexpressed) | Cell Viability | 72h incubation | 15.6 |

| NCI-H1975 | L858R/T790M | Cell Viability | 72h incubation | 580.2 |

| PC-9 | exon 19 del | Cell Viability | 72h incubation | 8.9 |

Experimental Protocols

Protocol 1: In Vitro EGFR Kinase Assay (Luminescence-based)

This protocol is for determining the IC50 of an inhibitor against EGFR using an assay that measures ATP depletion.

Materials:

-

Recombinant human EGFR enzyme

-

Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA)